3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Overview
Description
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety fused with a pyrroloquinazolinone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a suitable pyrroloquinazolinone precursor under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole or pyrroloquinazolinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and virulence production . Additionally, its anticancer effects could be related to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its strong fluorescence and used in OLEDs.
Benzo[d]thiazole-2-thiol: Investigated for its quorum sensing inhibitory activity in bacteria.
1,2,3-Triazole Derivatives: Explored for their antimicrobial and anticancer properties.
Uniqueness
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one stands out due to its unique structural combination of benzo[d]thiazole and pyrroloquinazolinone moieties, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-hydroxy-1H-pyrrolo[1,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-13-9-21-12-7-3-1-5-10(12)17(23)20-16(21)15(13)18-19-11-6-2-4-8-14(11)24-18/h1-8,22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUFWNBHHUQIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=NC5=CC=CC=C5S4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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